Molecular Weight and Lipophilicity: Potential Advantages Over Oxetane-Lacking Carboxylates
The target compound has a molecular weight of 152.1 g/mol . In contrast, a structurally related analog, Lithium;2-(oxetan-3-yl)propanoate (CAS 2309444-56-0), has a molecular weight of 136.1 g/mol [1]. While direct LogD data is unavailable, the presence of the ether oxygen in the 2-(oxetan-3-yloxy)propanoate scaffold is classically associated with increased polarity and a potential reduction in lipophilicity compared to simple alkyl or cycloalkyl carboxylate lithium salts, a trend well-documented for oxetane-containing molecules [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 152.1 g/mol |
| Comparator Or Baseline | Lithium;2-(oxetan-3-yl)propanoate: 136.1 g/mol |
| Quantified Difference | Target compound is 16 g/mol heavier |
| Conditions | Calculated from molecular formula |
Why This Matters
For medicinal chemists, the subtle difference in molecular weight and the implied difference in lipophilicity (from the extra oxygen) can be a key factor in optimizing a lead compound's ADME profile.
- [1] ChemSrc. (2024). 2309444-56-0: Lithium;2-(oxetan-3-yl)propanoate. Retrieved from https://m.chemsrc.com/cas/2309444-56-0_3068699.html View Source
- [2] Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(17), 11681-11704. View Source
